2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with suitable reagents . Another method includes the use of a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation . These reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts or enzymes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis protocols. For example, a green approach for the synthesis of related compounds has been developed, which can be adapted for the production of this compound . This method emphasizes the use of environmentally friendly reagents and conditions to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and pH levels to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroquinoline compounds. Substitution reactions can result in a variety of functionalized quinoline derivatives.
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
These compounds share similar structures but may differ in their chemical properties and biological activities. The unique features of this compound, such as its specific functional groups and reactivity, make it a valuable compound for various research applications.
Biological Activity
Overview
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (C10H9NO3) is a compound of significant interest due to its diverse biological activities. It has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies from various research findings.
- Molecular Formula : C10H9NO3
- Molecular Weight : 191.18 g/mol
- Structure : The compound features a tetrahydroquinoline core with a carboxylic acid functional group, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate the activity of various enzymes and receptors, influencing several biological pathways. Notably, it has been identified as a key intermediate in microbial degradation pathways, suggesting its role in bioremediation processes .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics .
Anticancer Effects
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism involves inducing apoptosis and disrupting cell cycle progression. For instance, an experiment involving MTT assays revealed a dose-dependent reduction in cell viability upon treatment with the compound .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
HeLa | 20 | Cell cycle arrest |
A549 | 18 | Inhibition of proliferation |
Study on Antimicrobial Activity
A recent study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Cancer Research
Another study focused on the compound's anticancer properties. Researchers treated MCF-7 cells with varying concentrations of this compound and observed a marked decrease in cell viability at concentrations above 10 µM. The study concluded that the compound could serve as a scaffold for designing new anticancer agents .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar compounds to highlight its unique properties.
Table 2: Comparison with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|
6-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Moderate | High | Enhanced lipophilicity |
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | Low | Moderate | Less complex structure |
2-Oxoquinoline derivatives | High | Variable | Diverse functionalization |
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTLCDHPTBFVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343467 | |
Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14179-84-1 | |
Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in the context of quinoline degradation by bacteria?
A: This compound serves as a key intermediate in the microbial degradation pathway of quinoline-4-carboxylic acid. Specifically, it was observed as a metabolite produced by the Agrobacterium sp. 1B strain during its growth with quinoline-4-carboxylic acid as the sole carbon and energy source. [] This suggests that the bacterium is capable of modifying the quinoline-4-carboxylic acid structure, leading to the formation of this compound as an intermediate step in the complete degradation of the parent compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.